2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide is a complex organic compound with a unique structure that includes a fluorophenoxy group, a pyrido[1,2-A]pyrimidin-4-one moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenoxy intermediate, which is then coupled with the pyrido[1,2-A]pyrimidin-4-one derivative under specific reaction conditions. The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- alpha-[[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
Uniqueness
2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20FN3O4 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H20FN3O4/c1-16-5-8-18(27-23(29)15-31-20-9-6-17(25)7-10-20)12-21(16)32-14-19-13-24(30)28-11-3-2-4-22(28)26-19/h2-13H,14-15H2,1H3,(H,27,29) |
InChI Key |
FDJNZYWJCUBQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)OCC3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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